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molecular formula C6H12O B089885 Isobutyl vinyl ether CAS No. 109-53-5

Isobutyl vinyl ether

Cat. No. B089885
M. Wt: 100.16 g/mol
InChI Key: OZCMOJQQLBXBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09310682B2

Procedure details

Into a 50-mL eggplant-shaped flask, 8.61 g (100 mmol) of methacrylic acid and 20.0 g (200 mmol) of isobutyl vinyl ether were placed. A fluorine resin-coated stirring piece was dropped into the flask. The mixed solution inside the flask was heated for 6 hours by immersing the flask in an oil bath whose temperature was controlled to 60° C. while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer. After the heating, the whole of the mixed solution was mixed with 20 ml of aqueous sodium hydrogencarbonate solution (concentration: 5 wt %). The resulting mixed solution was left still and separated into an organic phase and an aqueous phase. The organic phase was extracted, dried with sodium sulfate to remove therefrom moisture content, and then, filtrated. The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C. and a pressure of 30 hPa by a rotary evaporator. By this, 12.32 g of 1-(2-methylpropoxy)ethyl methacrylate of the following formula was obtained in the form of a pale yellow liquid as a protected carboxyl-containing monomer for providing a repeating unit B2 in a polymer.
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH2:8].FF>C(=O)([O-])O.[Na+]>[C:1]([O:6][CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
8.61 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
C(=C)OCC(C)C
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixed solution inside the flask was heated for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was controlled to 60° C.
ADDITION
Type
ADDITION
Details
The resulting mixed solution
WAIT
Type
WAIT
Details
was left still
CUSTOM
Type
CUSTOM
Details
separated into an organic phase
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to remove
FILTRATION
Type
FILTRATION
Details
moisture content, and then, filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C.
CUSTOM
Type
CUSTOM
Details
a pressure of 30 hPa by a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.32 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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